molecular formula C11H17BN2O4S B1434001 2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid CAS No. 1704063-62-6

2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid

Cat. No. B1434001
M. Wt: 284.14 g/mol
InChI Key: QOWGKWOHBFPQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid (MPSPBA) is a boronic acid derivative that has a wide range of applications in organic synthesis, biochemistry, and medicinal chemistry. It is a versatile reagent that is used in a variety of reactions, such as Suzuki-Miyaura and Sonogashira coupling reactions, and it has also been used as a catalyst for the synthesis of amides, esters, and other compounds. MPSPBA can also be used as a chelating agent for the preparation of metal complexes and as a ligand for the coordination of metals. In addition, the compound has been used in the preparation of biologically active compounds and as a starting material for medicinal agents.

Scientific Research Applications

Synthesis and Metabolism

  • A study detailed the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rats, identifying multiple metabolites and highlighting the compound's potential in anticancer activity with low toxicity (Jiang et al., 2007).

Chemical Synthesis Enhancements

  • Research on direct conversion of ortho-Allylphenol to its chlorosulfonyl derivative outlined a one-pot synthesis process, which could be relevant for synthesizing derivatives of 2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid (Qaisi et al., 2004).

Nucleophilic Substitution Reactions

  • Another study demonstrated the synthesis of a pyridine-carbonitrile derivative through a nucleophilic substitution reaction involving 1-methylpiperazine, potentially applicable to similar compounds (Mishriky & Moustafa, 2013).

Catalytic Applications

  • Investigations into 2,4-bis(trifluoromethyl)phenylboronic acid revealed its effectiveness as a catalyst for dehydrative amidation between carboxylic acids and amines, which might inform the use of related boronic acids in catalysis (Wang et al., 2018).

Photophysical Properties

  • A study on DNA-binding dyes included derivatives of 4-methylpiperazin, showing potential applications in live cell imaging due to specific interactions with DNA base pairs (Wilson et al., 2013).

Material Synthesis

  • Research on the synthesis of benzoxathiin derivatives utilized 4-methylpiperazin-1-ylsulfonyl derivatives, highlighting the role of such compounds in developing new materials (Kohara et al., 2002).

properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4S/c1-13-6-8-14(9-7-13)19(17,18)11-5-3-2-4-10(11)12(15)16/h2-5,15-16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWGKWOHBFPQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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